Intramolecular Vibrational Relaxation Rate: A 2x Advantage Over Benzene Analog
For applications involving multiphoton dissociation/ionization (MPD/MPI) or state-selective photochemistry, the rate of intramolecular vibrational relaxation (IVR) is a critical performance metric. Tricarbonyl(p-xylene)chromium exhibits a net IVR rate that is twice as fast as that of the unsubstituted benzene analog [1]. This quantifiable difference directly impacts the distribution of neutral chromium atoms formed during MPD experiments, providing a distinct, tunable relaxation profile for researchers requiring specific photofragmentation outcomes.
| Evidence Dimension | Net intramolecular vibrational relaxation (IVR) rate |
|---|---|
| Target Compound Data | 2x the rate of benzene analog |
| Comparator Or Baseline | Tricarbonyl(benzene)chromium [(η⁶-C₆H₆)Cr(CO)₃] |
| Quantified Difference | 2.0-fold increase |
| Conditions | One-color multiphoton dissociation/ionization (MPD/MPI) spectroscopy |
Why This Matters
This quantifiable difference in IVR rate provides a predictable and tunable photophysical parameter for selecting the appropriate arene-Cr(CO)₃ complex in laser-based experiments, where controlling the rate of internal energy redistribution is crucial for achieving desired reaction pathways.
- [1] Hossenlopp JM, Samoriski B, Rooney D, Chaiken J. Intramolecular vibrational relaxation in n-alkyl benzene chromium tricarbonyls: State selective production of chromium atoms. J Chem Phys. 1986;85(6):3331-3337. DOI: 10.1063/1.450954 View Source
